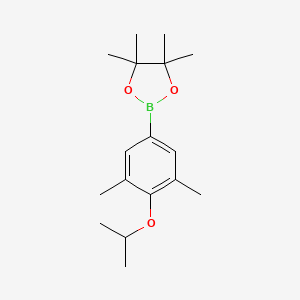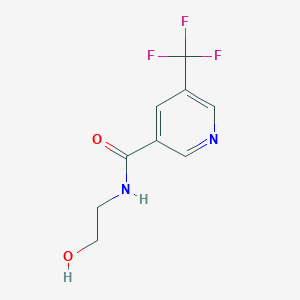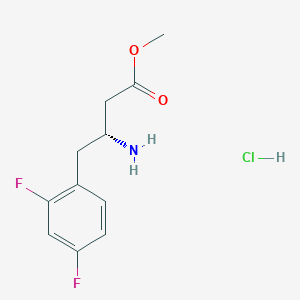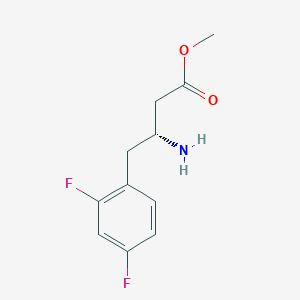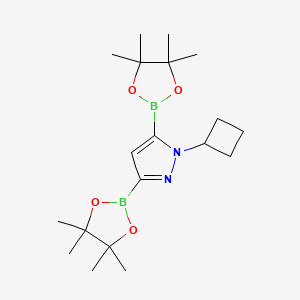
1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester is a boronic acid derivative with a cyclobutyl group attached to the pyrazole ring
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting 1-cyclobutyl-1H-pyrazole-3,5-diboronic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods: Large-scale synthesis may involve optimizing reaction conditions to increase yield and purity, using industrial-grade reagents and equipment.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: It can undergo protodeboronation to form cyclobutyl-substituted pyrazoles.
Oxidation and Reduction: The boronic acid moiety can be oxidized to boronic esters or reduced to boronic acids.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), aryl halide, and solvent (e.g., toluene).
Protodeboronation: Radical initiators, hydrogen donors, and suitable solvents.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the specific reaction.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.
Cyclobutyl-substituted Pyrazoles: Resulting from protodeboronation.
Boronic Esters and Acids: Resulting from oxidation and reduction reactions.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for potential biological activities, including enzyme inhibition and modulation of biological pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with biological targets such as enzymes and receptors. The cyclobutyl group may enhance binding affinity and selectivity towards specific molecular targets.
Comparaison Avec Des Composés Similaires
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3,5-diboronic acid pinacol ester: Similar structure but with a tetrahydropyran group instead of cyclobutyl.
1-(Cyclopropyl)-1H-pyrazole-3,5-diboronic acid pinacol ester: Similar structure but with a cyclopropyl group instead of cyclobutyl.
Uniqueness: 1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester is unique due to its cyclobutyl group, which may confer different chemical and biological properties compared to similar compounds with different substituents.
Propriétés
IUPAC Name |
1-cyclobutyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32B2N2O4/c1-16(2)17(3,4)25-20(24-16)14-12-15(23(22-14)13-10-9-11-13)21-26-18(5,6)19(7,8)27-21/h12-13H,9-11H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXOKFXWDHYZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCC3)B4OC(C(O4)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32B2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
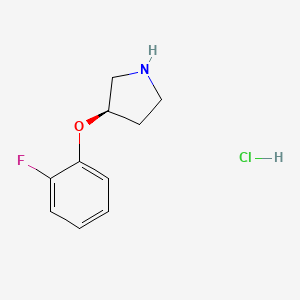
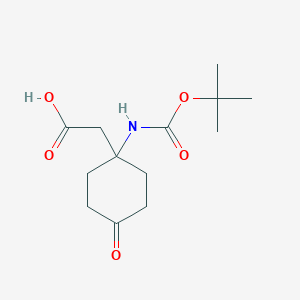
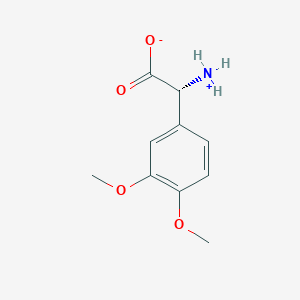
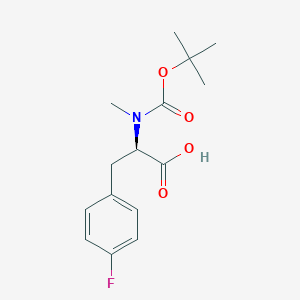
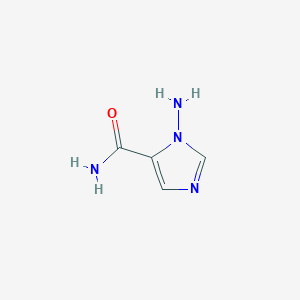
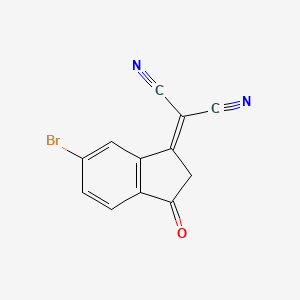
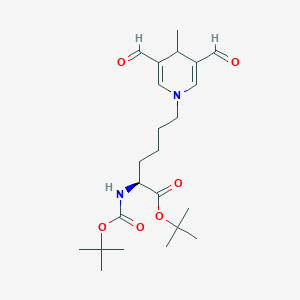
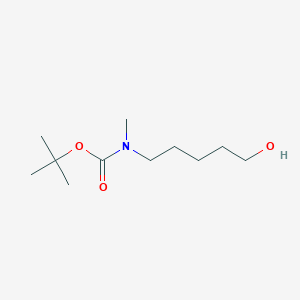
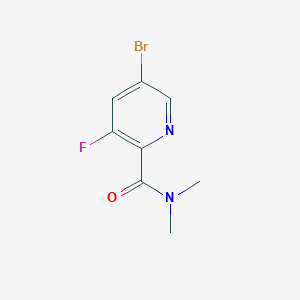
![4-[(Boc-amino)methyl]-2-chlorobenzoic acid](/img/structure/B8096633.png)
